molecular formula C50H54N6O20S B8104509 MAC glucuronide phenol-linked SN-38

MAC glucuronide phenol-linked SN-38

Cat. No.: B8104509
M. Wt: 1091.1 g/mol
InChI Key: IKQSTTAUHYHYCV-GVAVQZEZSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number MAC glucuronide phenol-linked SN-38 is a unique chemical entity with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MAC glucuronide phenol-linked SN-38 involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the inclusion complexes and to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: MAC glucuronide phenol-linked SN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include thionyl chloride (SOCl2), which is employed to convert carboxylic acids to acid chlorides . Other reagents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), and oxalyl chloride are also used for similar transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride results in the formation of acid chlorides, which can further undergo nucleophilic acyl substitution to yield esters, amides, anhydrides, aldehydes, and ketones .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,41-44,47,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t41-,42-,43+,44-,47+,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSTTAUHYHYCV-GVAVQZEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H54N6O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1091.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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